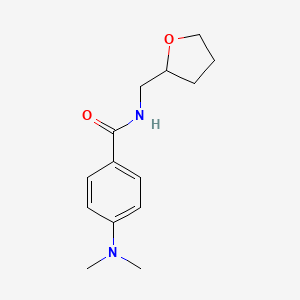
(2E)-3-(3-chloro-4,5-dimethoxyphenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-N~1~-(4-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE is an organic compound that belongs to the class of propenamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-N~1~-(4-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4,5-dimethoxybenzaldehyde and 4-chloroaniline.
Condensation Reaction: The key step involves a condensation reaction between the aldehyde and aniline derivatives in the presence of a base, such as sodium hydroxide, to form the propenamide structure.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the synthetic route to produce the compound in bulk quantities.
Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, solvent, and reaction time to maximize yield and minimize by-products.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-N~1~-(4-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-N~1~-(4-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
Medicine
In medicine, this compound could be investigated for its pharmacological properties, including potential therapeutic effects or as a lead compound for drug development.
Industry
Industrially, (E)-3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-N~1~-(4-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE may be used in the production of specialty chemicals, dyes, or other materials.
Mecanismo De Acción
The mechanism of action of (E)-3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-N~1~-(4-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-3-(3-Chloro-4-methoxyphenyl)-N~1~-(4-chlorophenyl)-2-cyano-2-propenamide
- (E)-3-(3-Chloro-4,5-dimethoxyphenyl)-N~1~-(4-fluorophenyl)-2-cyano-2-propenamide
Uniqueness
Compared to similar compounds, (E)-3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-N~1~-(4-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE may exhibit unique properties due to the presence of both chloro and dimethoxy substituents on the aromatic rings, which can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C18H14Cl2N2O3 |
|---|---|
Peso molecular |
377.2 g/mol |
Nombre IUPAC |
(E)-3-(3-chloro-4,5-dimethoxyphenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C18H14Cl2N2O3/c1-24-16-9-11(8-15(20)17(16)25-2)7-12(10-21)18(23)22-14-5-3-13(19)4-6-14/h3-9H,1-2H3,(H,22,23)/b12-7+ |
Clave InChI |
RDVBSBBXMYPKIG-KPKJPENVSA-N |
SMILES isomérico |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Cl)Cl)OC |
SMILES canónico |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-fluoro-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide](/img/structure/B10893771.png)
![11-(3-chloro-4-ethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10893780.png)

![4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10893791.png)
![4,5-dimethoxy-2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B10893798.png)
![N-(3-{[(2E)-2-(5-chloro-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-3-nitrobenzamide](/img/structure/B10893805.png)
![3,6-diamino-5-cyano-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10893807.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B10893842.png)

![4-[(E)-{2-[(3,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B10893855.png)


